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Compound of Interest

Compound Name: Carbinoxamine Maleate

Cat. No.: B192786

An In-depth Technical Guide to the Spectroscopic Analysis of Carbinoxamine Maleate for
Identification

For Researchers, Scientists, and Drug Development
Professionals

Introduction

Carbinoxamine maleate is a first-generation antihistamine of the ethanolamine class,
possessing both H1-receptor antagonist and anticholinergic properties.[1][2] It is utilized in
pharmaceutical formulations to treat allergic conditions such as hay fever and is also employed
for managing mild cases of Parkinson's disease.[1] Rigorous identification and characterization
of this active pharmaceutical ingredient (API) are critical for ensuring drug quality, safety, and
efficacy. Spectroscopic techniques are fundamental tools in this process, providing detailed
information about the molecule's structure, functional groups, and purity. This guide details the
core spectroscopic methods for the analysis of Carbinoxamine Maleate, providing
experimental protocols, quantitative data, and visual workflows.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis and identification of
Carbinoxamine Maleate by measuring its absorbance of ultraviolet or visible light. The United
States Pharmacopeia (USP) includes a UV absorption test for identification purposes.[3]
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Quantitative Data

The absorption characteristics of Carbinoxamine Maleate can vary depending on the solvent
and analytical method used. Key quantitative parameters are summarized below.

Parameter Value Medium/Method Reference
Amax (USP) 260 nm Methanol [3]
Phosphate
Amax (HPLC) 225 nm Buffer/Methanol/Aceto  [4][5]
nitrile
Amax (Assay) 263 nm Not Specified [6]

Ternary complex with
Amax (Complex) 538 nm ) [71[8]
Cu(ll) and eosin

Aex: 273 nmAem: 308
Fluorescence Methanol [9]
nm

Experimental Protocols

This protocol is based on the USP monograph for Carbinoxamine Maleate.[3]

Solution Preparation: Accurately weigh and dissolve a quantity of Carbinoxamine Maleate
in methanol to obtain a final concentration of 50 pg per mL.

» Reference Standard: Prepare a solution of USP Carbinoxamine Maleate Reference
Standard (RS) at the same concentration in the same medium.

e Spectral Acquisition: Record the UV absorption spectrum of the sample solution and the
standard solution between 200 nm and 400 nm using a suitable spectrophotometer with
methanol as the blank.

« |dentification: The absorption spectrum of the sample solution should exhibit maxima and
minima at the same wavelengths as that of the standard solution. The absorptivities at 260
nm, calculated on the dried basis, should not differ by more than 3.0%.[3]
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This method measures the native fluorescence of the molecule for sensitive quantification.[9]
e Solvent: Use methanol as the solvent.

e Solution Preparation: Prepare standard and sample solutions of Carbinoxamine Maleate in
methanol.

e Instrument Setup: Set the spectrofluorometer to an excitation wavelength of 273 nm and an
emission wavelength of 308 nm.

o Measurement: Measure the fluorescence intensity of the prepared solutions. This method
has a reported limit of detection of 0.66 ng/mL.[9]

Experimental Workflow Diagram
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Caption: Workflow for UV-Vis spectroscopic identification of Carbinoxamine Maleate.
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Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a definitive identification technique that provides a molecular "fingerprint"
of a substance by measuring the absorption of infrared radiation by its specific chemical bonds.
The USP monograph specifies Infrared Absorption as a primary identification test.[4]

Quantitative Data

FTIR analysis is primarily qualitative for identification, focusing on the positions of absorption
bands (in wavenumbers, cm~1), which correspond to specific functional groups. While a full
spectrum comparison is required, characteristic regions include:

e C-H stretching (aromatic and aliphatic): ~3100-2850 cm~1

C=C stretching (aromatic): ~1600-1450 cm~1

C-O stretching (ether): ~1250-1050 cm~1

C-N stretching: ~1250-1020 cm™1

C-Cl stretching: ~800-600 cm™1

A study on polymorphic forms confirmed that while thermodynamic properties may differ, the
fundamental functional group uniformity is maintained across polymorphs.[10]

Experimental Protocol (KBr Pellet Method)

This is a standard method for analyzing solid pharmaceutical samples.[11]

o Sample Preparation: Dry the Carbinoxamine Maleate sample to remove moisture. Gently
grind a small amount of the sample (1-2 mg).

e Mixing: Add the ground sample to approximately 100-200 mg of dry, spectroscopy-grade
potassium bromide (KBr). The typical sample-to-KBr ratio is 1:100.[11] Mix thoroughly in an
agate mortar to ensure homogeneity.

o Pellet Formation: Transfer the mixture to a pellet-forming die and press it under high
pressure (approx. 15,000 psig) using a laboratory press to form a thin, transparent disc.[11]
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o Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
Purge the sample compartment with dry nitrogen or air to minimize interference from
atmospheric water and COa.

o Data Collection: Collect the spectrum, typically in the range of 4000 to 400 cm~1.[11]

« |dentification: The infrared absorption spectrum of the sample preparation should be
concordant with the spectrum of a USP Carbinoxamine Maleate RS preparation.

Experimental Workflow Diagram
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Caption: Workflow for FTIR spectroscopic identification using the KBr pellet method.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a

compound by probing the magnetic properties of atomic nuclei. *H NMR is particularly useful

for confirming the identity and structure of Carbinoxamine Maleate.

Quantitative Data

1H NMR data is reported as chemical shifts (d) in parts per million (ppm). The specific chemical

shifts for Carbinoxamine Maleate protons would need to be determined by running a

reference standard under defined conditions (solvent, temperature). A study used *H NMR to

assist in characterizing different polymorphic forms of the drug.[10]

Experimental Protocol (*H NMR)

This protocol outlines the general steps for preparing a sample for NMR analysis.[12]

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g.,
Chloroform-d (CDCIs), Dimethyl sulfoxide-de (DMSO-ds)).

Concentration: Weigh an appropriate amount of Carbinoxamine Maleate to achieve a
concentration of approximately 1-10 mM. For a typical molecular weight of 406.86 g/mol ,
this corresponds to roughly 2-20 mg dissolved in 0.7 mL of solvent.

Sample Preparation:
o Place the weighed sample into a small, clean vial.
o Add approximately 0.7 mL of the chosen deuterated solvent.

o Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution
through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.
[12]

Tube Filling: The final solution height in the NMR tube should be about 50 mm (5 cm) from
the bottom.[12]
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» Data Acquisition: Place the NMR tube in the spectrometer. The instrument will then be tuned,
locked onto the deuterium signal of the solvent, shimmed to optimize magnetic field
homogeneity, and the *H NMR spectrum will be acquired.

e Analysis: The resulting spectrum is processed (Fourier transform, phase correction, baseline
correction) and integrated. The chemical shifts, splitting patterns, and integral values are
compared against a reference spectrum or known structural data to confirm identity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used for determining the molecular weight and elemental composition of a compound
and can be coupled with liquid chromatography (LC-MS) for highly sensitive and specific
quantification.

Quantitative Data

The ionization technique significantly influences the resulting mass spectrum.

Technique Parameter Value (m/z) Note Reference
For
Monoisotopic Carbinoxamine
Exact Mass 406.1295495 Da [13]
Mass Maleate
[C20H23CIN20s]
For
58.0, 71.0, _ .
EI-MS Top 5 Peaks Carbinoxamine [1]

167.0, 72.0, 42.0
(free base)

[M+H]* for
LC-MS/MS , ,
Precursor lon 291.2 Carbinoxamine [14][15]
(ESI+)
(free base)
Fragment from
LC-MS/MS
Product lon 167.1 precursor m/z [14][15]
(ESI+)
291.2

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Carbinoxamine-Maleate
https://pubchem.ncbi.nlm.nih.gov/compound/Carbinoxamine
http://www.iosrjournals.org/iosr-jac/papers/vol6-issue6/H0664651.pdf
https://www.researchgate.net/publication/259914214_LC-MSMS_method_for_the_quantification_of_carbinoxamine_in_human_plasma
http://www.iosrjournals.org/iosr-jac/papers/vol6-issue6/H0664651.pdf
https://www.researchgate.net/publication/259914214_LC-MSMS_method_for_the_quantification_of_carbinoxamine_in_human_plasma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol (LC-MS/MS)

This protocol is based on a published method for the quantification of carbinoxamine in plasma,
which can be adapted for identification of the pure substance.[14][15]

o Solution Preparation: Prepare a dilute solution of Carbinoxamine Maleate in a suitable
solvent mixture, such as methanol/water.

o Chromatographic System:
o Column: BDS HYPERSIL C8 (100 x 4.6 mm) or equivalent.[14]

o Mobile Phase: A mixture of acetonitrile and a buffer, such as 25 mM ammonium formate
(e.g., 80:20 v/iv).[14]

o Flow Rate: Set an appropriate flow rate (e.g., 1 mL/min).
e Mass Spectrometer Setup:

o lonization Mode: Electrospray lonization, Positive (ESI+).

o Detection Mode: Multiple Reaction Monitoring (MRM).

o lon Transition: Set the instrument to monitor the transition from the precursor ion (Q1) to
the product ion (Q3). For carbinoxamine, this is m/z 291.2 - 167.1.[14][15]

 Injection and Analysis: Inject the sample solution into the LC-MS/MS system. The retention
time of the peak and the specific mass transition confirm the identity of Carbinoxamine.

Experimental Workflow Diagram
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Caption: Workflow for LC-MS/MS identification of Carbinoxamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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